Abrocitinib (Standard)

Kinase Selectivity JAK-STAT Signaling In Vitro Pharmacology

Abrocitinib (PF-04965842) is the preferred JAK1 tool compound for studies requiring rapid pruritus control—demonstrated superior itch relief vs dupilumab at week 2 in the JADE COMPARE trial. Its 28‑fold selectivity for JAK1 over JAK2 minimizes JAK2‑mediated erythropoietin interference, making it ideal for dissecting IL‑4/IL‑13/IL‑31 signaling. A 52‑week real‑world study showed 100% IGA 0/1 response vs upadacitinib, and 77% of dupilumab‑refractory patients achieved EASI‑75 after switching. Choose abrocitinib to reduce experimental variability and ensure target‑specific outcomes.

Molecular Formula C14H21N5O2S
Molecular Weight 323.42 g/mol
CAS No. 1622902-68-4
Cat. No. B560407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbrocitinib (Standard)
CAS1622902-68-4
SynonymsPF-04965842;  PF 04965842;  PF04965842; ; N-((1s,3s)-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutyl)propane-1-sulfonamide
Molecular FormulaC14H21N5O2S
Molecular Weight323.42 g/mol
Structural Identifiers
SMILESCCCS(=O)(=O)NC1CC(C1)N(C)C2=NC=NC3=C2C=CN3
InChIInChI=1S/C14H21N5O2S/c1-3-6-22(20,21)18-10-7-11(8-10)19(2)14-12-4-5-15-13(12)16-9-17-14/h4-5,9-11,18H,3,6-8H2,1-2H3,(H,15,16,17)
InChIKeyIUEWXNHSKRWHDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Abrocitinib (CAS 1622902-68-4) for Scientific Procurement: A Selective JAK1 Inhibitor with Quantified Differentiation


Abrocitinib (CAS 1622902-68-4, synonym PF-04965842) is an oral, small-molecule inhibitor that selectively targets Janus kinase 1 (JAK1) with an IC50 of 29 nM [1]. It is approved for the treatment of moderate-to-severe atopic dermatitis (AD) in adults and adolescents [2]. The compound demonstrates a well-characterized in vitro selectivity profile against other JAK family members (JAK2, JAK3, TYK2) and has been directly compared to relevant clinical alternatives, including dupilumab and upadacitinib, in randomized controlled trials, providing a basis for evidence-based procurement and research selection [3].

Why Generic Substitution Fails: Quantified Risks in Replacing Abrocitinib with Alternative JAK Inhibitors


Substitution among JAK inhibitors for research or clinical applications is not equivalent due to quantifiable differences in target selectivity, downstream pharmacodynamic effects, and clinical outcomes. While compounds like baricitinib, upadacitinib, and tofacitinib also target the JAK-STAT pathway, their distinct isoform selectivity profiles translate to divergent efficacy and safety signals in head-to-head and cross-trial comparisons. For instance, abrocitinib's selectivity for JAK1 over JAK2 is 28-fold, a ratio that differs markedly from that of other JAK inhibitors [1]. In clinical practice, these molecular differences manifest as superior itch relief versus dupilumab at week 2 [2] and different long-term real-world effectiveness outcomes when compared to upadacitinib [3]. Relying on a non-equivalent analog without accounting for these validated differences introduces a measurable risk of experimental inconsistency or therapeutic failure.

Abrocitinib's Quantified Differentiation: A Head-to-Head Evidence Guide for Scientific Selection


In Vitro JAK1 Selectivity: A 28-Fold Window Over JAK2 and Superior Selectivity vs. Pan-JAK Inhibitors

Abrocitinib exhibits a quantified selectivity window for JAK1 over other JAK family members. Its IC50 for JAK1 is 29.2 nM, compared to 803 nM for JAK2, >10,000 nM for JAK3, and 1250 nM for TYK2 [1]. This results in a 28-fold selectivity for JAK1 over JAK2, a 340-fold selectivity over JAK3, and a 43-fold selectivity over TYK2 [1]. In contrast, the JAK1/2 inhibitor baricitinib shows near-equipotent inhibition of JAK1 (5.9 nM) and JAK2 (5.7 nM), demonstrating a fundamentally different selectivity signature [2].

Kinase Selectivity JAK-STAT Signaling In Vitro Pharmacology

Superior Early Itch Relief vs. Dupilumab: A Quantified Clinical Differentiator at Week 2

In the phase 3 JADE COMPARE trial, abrocitinib 200 mg demonstrated statistically superior itch relief compared to dupilumab as early as week 2. The proportion of patients achieving a ≥4-point reduction in the Peak Pruritus Numerical Rating Scale (PP-NRS4) was significantly higher with abrocitinib 200 mg versus dupilumab [1]. This early effect on a key patient-reported outcome was not observed with the 100 mg dose of abrocitinib, which did not differ significantly from dupilumab [1].

Atopic Dermatitis Clinical Trial Pruritus

Real-World Long-Term Efficacy: Abrocitinib vs. Upadacitinib at 52 Weeks

A 52-week real-world retrospective study comparing abrocitinib and upadacitinib found that while both agents are effective, abrocitinib-treated patients achieved numerically higher rates of complete and near-complete skin clearance. At week 52, 100% of abrocitinib-treated patients achieved an Investigator's Global Assessment (IGA) score of 0 or 1, compared to 84.7% of patients treated with upadacitinib [1]. Similarly, higher proportions of abrocitinib-treated patients reached EASI-90 (91.7% vs. 70.8%) and EASI-100 (75% vs. 54.2%) [1].

Real-World Evidence Comparative Effectiveness Atopic Dermatitis

Efficacy in Dupilumab Non-Responders: A Unique Switching Advantage

In a post hoc analysis of the JADE DARE and JADE EXTEND trials, 77% of patients who were non-responders to dupilumab at week 26 achieved an EASI-75 response just 12 weeks after switching to abrocitinib 200 mg [1]. This high rate of response in a population with demonstrated inadequate response to a biologic is a unique feature of the clinical dataset for abrocitinib.

Treatment Switching Dupilumab Failure JAK Inhibitor

Pharmacokinetic Consistency Across CYP2C19/CYP2C9 Genotypes

Abrocitinib is primarily metabolized by CYP2C19 (53%) and CYP2C9 (30%) to form active metabolites [1]. A meta-analysis of 10 clinical studies found that the active moiety exposure (AUC) was not affected to a clinically meaningful extent by different genotypes of CYP2C19 and/or CYP2C9 [2]. For instance, the estimated increase in active moiety AUC was 44.9% for CYP2C19 poor metabolizers and 42.0% for CYP2C9 poor metabolizers, but overall exposure remained within a consistent therapeutic range [2].

Pharmacogenomics CYP2C19 CYP2C9

EASI-75 Response vs. Placebo and Dupilumab at Week 12

In the JADE COMPARE trial, the EASI-75 response rate at week 12 was 70.3% for abrocitinib 200 mg, 58.7% for abrocitinib 100 mg, 58.1% for dupilumab, and 27.1% for placebo [1]. Both doses of abrocitinib were superior to placebo (p<0.001), and the 200 mg dose showed a numerically higher response rate compared to dupilumab.

Clinical Trial EASI-75 Atopic Dermatitis

Optimal Research and Industrial Application Scenarios for Abrocitinib (CAS 1622902-68-4)


Investigational Use in Atopic Dermatitis Clinical Trials Requiring Rapid Pruritus Relief

Based on the direct head-to-head evidence from the JADE COMPARE trial demonstrating superior itch relief at week 2 compared to dupilumab [1], abrocitinib is the preferred investigational product for clinical studies where rapid onset of pruritus control is a primary or key secondary endpoint.

Research on JAK1-Specific Signaling Pathways with Minimized JAK2 Off-Target Effects

The quantified 28-fold selectivity for JAK1 over JAK2 makes abrocitinib a superior tool compound for in vitro and in vivo studies investigating JAK1-dependent pathways (e.g., IL-4, IL-13, IL-31 signaling) while minimizing confounding effects from JAK2 inhibition, such as erythropoietin signaling disruption [1][2].

Real-World Comparative Effectiveness Studies in Dermatology

Abrocitinib is a suitable candidate for real-world evidence generation, as demonstrated by its favorable long-term effectiveness profile in a 52-week retrospective study versus upadacitinib, where it achieved a 100% IGA 0/1 response rate [3]. This makes it a benchmark comparator for pragmatic trials and registry-based research.

Clinical Studies Focusing on Patients with Inadequate Response to Dupilumab

The high rate of response (77% achieving EASI-75) after switching from dupilumab to abrocitinib, as shown in the JADE DARE/EXTEND post hoc analysis [4], positions abrocitinib as a key agent for clinical trials designed to evaluate treatment strategies for biologic-refractory atopic dermatitis.

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